molecular formula C7H12N2O B1472238 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2090418-82-7

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1472238
CAS No.: 2090418-82-7
M. Wt: 140.18 g/mol
InChI Key: VJYZSUFVGHDSGO-UHFFFAOYSA-N
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Description

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

2-(5-ethyl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-7-6(3-4-10)5-8-9-7/h5,10H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYZSUFVGHDSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 3-ethyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the ethylene oxide, followed by protonation to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved safety, scalability, and product consistency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding ethyl-substituted pyrazoline.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation, while amines can be introduced using amination reagents.

Major Products

    Oxidation: 2-(3-ethyl-1H-pyrazol-4-yl)ethanal or 2-(3-ethyl-1H-pyrazol-4-yl)ethanoic acid.

    Reduction: 2-(3-ethyl-1H-pyrazol-4-yl)ethane.

    Substitution: 2-(3-ethyl-1H-pyrazol-4-yl)ethyl halides or amines.

Scientific Research Applications

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol can be compared with other similar compounds, such as:

    2-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group, which may result in different biological activities.

    2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol:

    2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-amine: An amine derivative that may have different reactivity and biological effects compared to the hydroxyl-containing compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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